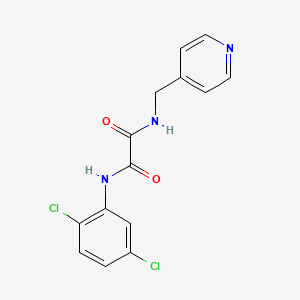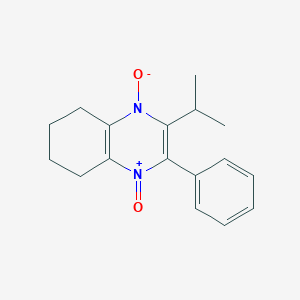
2-isopropyl-3-phenyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide
説明
2-isopropyl-3-phenyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide, also known as PQQ-TQ, is a heterocyclic compound that has gained attention in scientific research due to its potential use in various applications. This compound is known for its unique chemical structure, which makes it a promising candidate for further study. In
作用機序
The mechanism of action of 2-isopropyl-3-phenyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide is not fully understood, but it is believed to be due to its antioxidant properties. This compound can scavenge free radicals and reduce oxidative stress, which can lead to cell damage and death. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant and detoxification responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective properties, this compound has been shown to improve mitochondrial function, enhance energy metabolism, and promote the growth of new mitochondria. This makes it a potential therapeutic agent for conditions such as metabolic disorders and cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of using 2-isopropyl-3-phenyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide in lab experiments is its stability. This compound is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has low toxicity and is well-tolerated in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of 2-isopropyl-3-phenyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide. One direction is to further investigate its potential therapeutic applications, particularly in the field of neuroprotection. Another direction is to explore the mechanism of action of this compound in more detail, which could lead to the development of more effective therapeutic agents. Additionally, there is a need to develop more efficient synthesis methods for this compound and to improve its solubility in aqueous solutions to facilitate its use in lab experiments.
科学的研究の応用
2-isopropyl-3-phenyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of neuroprotection. Studies have shown that this compound can protect neurons from oxidative stress and reduce neuronal damage caused by ischemia and reperfusion injury. This makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-oxido-2-phenyl-3-propan-2-yl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)16-17(13-8-4-3-5-9-13)19(21)15-11-7-6-10-14(15)18(16)20/h3-5,8-9,12H,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYWSCXGDSBTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C([N+](=O)C2=C(N1[O-])CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


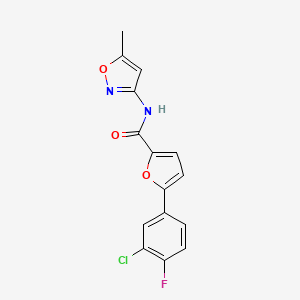

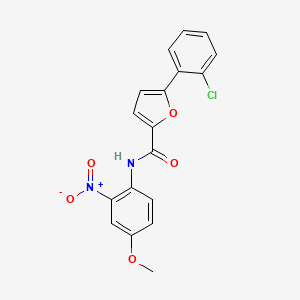
![N-(3-chloro-2-methylphenyl)-2-[(2-methoxyethyl)amino]-5-nitrobenzamide](/img/structure/B4396491.png)
![methyl 3-[(4-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4396503.png)
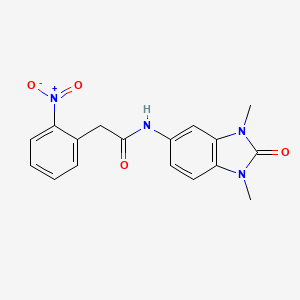
![1-ethyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B4396535.png)
![{[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4396537.png)
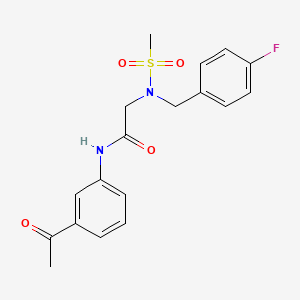
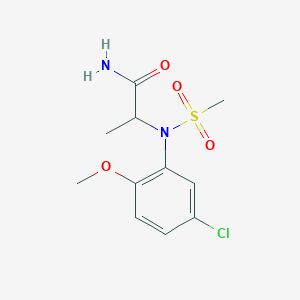
![N-cyclopentyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4396557.png)
![2-methoxy-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B4396560.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4396568.png)
